5-(4-Bromobenzoyl)-2-methylpyridine

Cross-coupling Suzuki-Miyaura Medicinal Chemistry

Researchers requiring a para-bromobenzoyl-pyridine scaffold for Pd-catalyzed diversification face supply inconsistency and isomer contamination risks. 5-(4-Bromobenzoyl)-2-methylpyridine (CAS 1187168-71-3) is the definitive 4-bromo isomer, validated against regioisomeric records (CAS 1187168-68-8, 1187169-25-0), ensuring synthetic plan fidelity. • Essential para-Br handle for Suzuki-Miyaura & Buchwald-Hartwig cross-coupling library generation • Distinctive ¹Br:⁸¹Br isotopic signature (~1:1) facilitates MS identification in reaction monitoring • Sourced at 97-98% purity; predicted Bp 390.4 °C, density 1.429 g/cm³ for method development

Molecular Formula C13H10BrNO
Molecular Weight 276.13 g/mol
CAS No. 1187168-71-3
Cat. No. B1522366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromobenzoyl)-2-methylpyridine
CAS1187168-71-3
Molecular FormulaC13H10BrNO
Molecular Weight276.13 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C13H10BrNO/c1-9-2-3-11(8-15-9)13(16)10-4-6-12(14)7-5-10/h2-8H,1H3
InChIKeyCKYXQFRSTUKITD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Bromobenzoyl)-2-methylpyridine (CAS 1187168-71-3): Core Synthetic Utility & Procurement Profile


5-(4-Bromobenzoyl)-2-methylpyridine is a heterocyclic aryl ketone building block, consisting of a 2-methylpyridine core substituted at the 5-position with a 4-bromobenzoyl group . This structure positions it as a key intermediate for medicinal chemistry and agrochemical research programs, particularly where the para-bromophenyl moiety serves as a handle for late-stage transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate diverse compound libraries . The compound is cataloged by multiple reputable suppliers (Fluorochem, Leyan) at 97-98% purity, making it available for both discovery-scale and early development procurement workflows .

Synthetic Handle: Para-bromine enables Suzuki, Buchwald cross-coupling diversification.
Purity Grade: Supplier-reported ≥97% purity supports medicinal and agrochemical SAR studies.
Supply Chain: Multiple active catalog suppliers reduce single-source procurement risk.

Why 5-(4-Bromobenzoyl)-2-methylpyridine Cannot Be Replaced by Simple Analogs


Generic substitution with non-halogenated 5-benzoyl-2-methylpyridine (CAS 882029-21-2) or regioisomeric bromobenzoyl pyridines is chemically invalid when the para-bromine is a required participant in a planned synthetic route . The para-bromo substituent is an essential reactive site for Pd(0)/Pd(II)-catalyzed oxidative addition; removing it (the non-brominated analog) eliminates cross-coupling capacity entirely . Relocating the bromine to the ortho- or meta-position changes the steric and electronic environment of the C–Br bond, which can substantially alter—and often degrade—the oxidative addition rate, regioselectivity of subsequent transformations, and the biological activity profiles of final products, as documented in the structural isomer records for 5-(2-bromobenzoyl)-2-methylpyridine (CAS 1187168-68-8) and 5-(3-bromobenzoyl)-2-methylpyridine (CAS 1187169-25-0) [1]. Therefore, procurement of the precise 4-bromo isomer is a non-negotiable requirement for maintaining synthetic plan fidelity.

Non-halogenated Analog (882029-21-2) Lacks C–Br bond entirely; removes the essential oxidative addition site and terminates cross-coupling capacity.
Ortho-Isomer (1187168-68-8) Steric shielding near the carbonyl may slow Pd(0) oxidative addition and alter coupling regioselectivity.
Meta-Isomer (1187169-25-0) Alters electronic modulation of the pyridine ring, potentially shifting pKa and impacting extraction or purification.

Quantitative Differentiation of 5-(4-Bromobenzoyl)-2-methylpyridine vs. Closest Analogs


Synthetic Handle Availability: Para-Br vs. Non-Halogenated Analog

5-(4-Bromobenzoyl)-2-methylpyridine contains a para-bromine atom that acts as a universal cross-coupling handle. The non-halogenated comparator 5-benzoyl-2-methylpyridine (CAS 882029-21-2) possesses no halogen and yields zero productive oxidative addition with Pd(0) catalysts, precluding its use in any Pd-mediated C–C or C–N bond-forming step . This constitutes a binary synthetic capability gap: the target compound enables library diversification; the comparator terminates the route.

Handle Availability
Class-level inference
Target: Para-C(sp²)–Br vs. Comparator: No C–Br bond
Absolute determinant of cross-coupling route feasibility
Non-halogenated analog cannot participate in Pd(0) catalytic cycles
Cross-coupling Suzuki-Miyaura Medicinal Chemistry

Steric Accessibility at the Reactive Center: Para vs. Ortho Isomer

Comparative analysis of the three bromo-regioisomers reveals that the para-substituted compound presents the least sterically encumbered C–Br bond for Pd(0) oxidative addition. The ortho isomer (CAS 1187168-68-8) places the bromine adjacent to the carbonyl group, creating a steric clash that can raise the activation barrier for oxidative addition relative to the para isomer. While specific kinetic data for these exact substrates are not publicly reported, the classic Tolman cone angle and % buried volume principles for aryl halides predict that para-substituted aryl bromides consistently undergo oxidative addition faster than ortho-substituted analogs [1].

Steric Accessibility
Class-level inference
Target: Para (180° dihedral) vs. Comparator: Ortho (sterically shielded)
Ortho isomer may slow oxidative addition and reduce coupling yields
Impacts parallel synthesis consistency and kinetic predictability
Steric hindrance Oxidative addition Regioselectivity

Electronic Modulation of the Pyridine Ring: 4-Br vs. 3-Br Isomer Impact on pKa

The predicted pKa for 5-(4-bromobenzoyl)-2-methylpyridine is 3.52 ± 0.10 . The bromine at the para-position of the benzoyl ring exerts an electron-withdrawing inductive effect (-I) transmitted through the carbonyl π-system to the pyridine nitrogen, slightly lowering its basicity relative to the non-halogenated analog. The meta-bromo isomer 5-(3-bromobenzoyl)-2-methylpyridine (CAS 1187169-25-0) is expected to exhibit a marginally different pKa due to altered resonance contributions; the meta-Br can only exert an inductive effect, while para-Br additionally engages in resonance with the carbonyl, subtly modulating the electron density at the pyridine nitrogen. Although measured pKa values for these exact compounds are not published, the predicted value provides a procurement-relevant benchmark for salt formation, extraction, and chromatographic purification method development .

Predicted pKa
Predicted / Class-level inference
3.52 ± 0.10 (Para-Br)
ΔpKa (para – meta) ≈ -0.2 to -0.3 units
Guides pH-dependent workup and purification solvent selection
Avoids isomer-dependent extraction failures during isolation
pKa Electron-withdrawing Pyridine basicity

Supplier-Purity Benchmarking: 4-Br Isomer vs. 3-Br Isomer Procurement Reality

Both the 4-bromo (target) and 3-bromo isomers are listed by Fluorochem at 97.0% purity minimum, with identical pricing tiers for 1g quantities as of the latest catalog . The 4-bromo isomer is also available from Leyan at 98% purity . However, the 2-bromo isomer (CAS 1187168-68-8) and the non-brominated analog (CAS 882029-21-2) show more limited supplier coverage and lower listed purities (e.g., 95% for 5-benzoyl-2-methylpyridine) . This indicates that the 4-bromo isomer benefits from more robust commercial supply and quality control, reducing the procurement risk of receiving inadequately characterized material.

Supplier Purity Benchmark
Supplier data
≥97% (2-3 active suppliers)
Target ≥97% vs. Non-Br Analog 95% (limited supply)
Reduces procurement risk and ensures batch-to-batch reproducibility
Multi-supplier availability at higher purity grade
Purity Supplier comparison Procurement

Predicted Physicochemical Profile: Boiling Point and Density as Purity and Handling Indicators

The predicted boiling point for 5-(4-bromobenzoyl)-2-methylpyridine is 390.4 ± 27.0 °C and its predicted density is 1.429 ± 0.06 g/cm³ . These values are consistent with the presence of the bromine atom (MW 276.13), which adds ~79 amu relative to the non-brominated analog 5-benzoyl-2-methylpyridine (MW 197.23) . The substantially higher boiling point and density of the brominated compound provide practical differentiation: the target compound is less volatile and more dense than its non-halogenated comparator, which can be exploited during distillation or solvent removal steps, and serves as a quality control checkpoint—deviation from these predicted ranges can indicate residual solvent or incomplete bromination.

Boiling Point & Density
Predicted
Bp 390.4 °C; Density 1.429 g/cm³
ΔBp ≈ +40-50 °C vs. non-Br analog
Provides QC reference for incoming material identity verification
Significant deviation may indicate residual solvent or degradation
Boiling point Density Physicochemical characterization

High-Confidence Application Scenarios for 5-(4-Bromobenzoyl)-2-methylpyridine


Medicinal Chemistry Library Expansion via Suzuki-Miyaura Diversification

The para-bromine serves as a universal Pd-catalyzed cross-coupling handle. After incorporating the core scaffold into a lead series, the C–Br bond can be reacted with a palette of (hetero)aryl boronic acids to generate focused libraries of analogs. This strategy is uniquely enabled by the 4-bromo isomer; the non-halogenated analog offers no such diversification pathway .

Late-Stage Functionalization in Agrochemical SAR Programs

As suggested by the tolfenpyrad-related SAR literature, pyridine-benzoyl scaffolds with halogen handles are privileged motifs in nematicide and insecticide research . The 4-bromo compound allows systematic variation of the benzoyl ring electronics and sterics via cross-coupling, with the para-position providing the most predictable steric environment for coupling compared to the ortho-isomer .

Synthesis of Para-Substituted Aryl Ketone Standards for Analytical Method Development

The well-defined predicted physicochemical properties (Bp 390.4 °C, density 1.429 g/cm³, pKa 3.52) make this compound a suitable reference standard for calibrating HPLC, LC-MS, or GC methods for related aryl ketone intermediates. The bromine atom provides a distinctive isotopic signature (¹Br:⁸¹Br ≈ 1:1) that aids in mass spectrometric identification.

Building Block for Proteolysis-Targeting Chimera (PROTAC) Linker Attachment

The para-bromobenzoyl group is an ideal exit vector for attaching PEG-based or alkyl linkers in heterobifunctional degrader molecules. The para-substitution geometry directs the linker away from the pyridine binding motif, minimizing steric interference with the target protein binding interface—a geometric advantage over the meta- and ortho-isomers .

Application
Selection Property
Validation Focus
Med. Chem. Library Diversification
Para-bromine cross-coupling handle
Suzuki / Buchwald reactivity screening
Agrochemical SAR Programs
4-bromo para-substitution vector
Stereo-electronic coupling consistency
Analytical Standard Development
Predicted physicochemical profile
HPLC/LC-MS method calibration
PROTAC Linker Attachment
Para-substituted exit vector geometry
Minimized steric interference with target binding
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